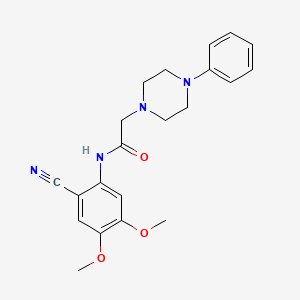![molecular formula C18H19ClN6O B5999933 2-[4-[1-[(3-chlorophenyl)methyl]-4H-imidazo[4,5-c]pyrazol-5-yl]-3,5-dimethylpyrazol-1-yl]ethanol](/img/structure/B5999933.png)
2-[4-[1-[(3-chlorophenyl)methyl]-4H-imidazo[4,5-c]pyrazol-5-yl]-3,5-dimethylpyrazol-1-yl]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-[1-[(3-chlorophenyl)methyl]-4H-imidazo[4,5-c]pyrazol-5-yl]-3,5-dimethylpyrazol-1-yl]ethanol is a complex organic compound featuring multiple heterocyclic rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[1-[(3-chlorophenyl)methyl]-4H-imidazo[4,5-c]pyrazol-5-yl]-3,5-dimethylpyrazol-1-yl]ethanol typically involves multiple steps One common approach is to start with the preparation of the imidazo[4,5-c]pyrazole core, followed by functionalization with the 3-chlorophenylmethyl group and the dimethylpyrazol moiety
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-[4-[1-[(3-chlorophenyl)methyl]-4H-imidazo[4,5-c]pyrazol-5-yl]-3,5-dimethylpyrazol-1-yl]ethanol can undergo various types of chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The imidazo[4,5-c]pyrazole core can be reduced under specific conditions.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol group would yield the corresponding aldehyde or carboxylic acid, while nucleophilic substitution of the chlorophenyl group could introduce various functional groups.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: This compound could be explored for its potential as a therapeutic agent due to its complex structure and potential biological activity.
Materials Science: The unique structural features of this compound make it a candidate for use in the development of new materials with specific properties.
Biological Studies: Its interactions with various biological targets could be studied to understand its mechanism of action and potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 2-[4-[1-[(3-chlorophenyl)methyl]-4H-imidazo[4,5-c]pyrazol-5-yl]-3,5-dimethylpyrazol-1-yl]ethanol is not well-characterized. its structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its heterocyclic rings and functional groups.
Comparación Con Compuestos Similares
Similar Compounds
- 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 3(5)-Substituted Pyrazoles
Uniqueness
2-[4-[1-[(3-chlorophenyl)methyl]-4H-imidazo[4,5-c]pyrazol-5-yl]-3,5-dimethylpyrazol-1-yl]ethanol is unique due to its combination of multiple heterocyclic rings and functional groups, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
2-[4-[1-[(3-chlorophenyl)methyl]-4H-imidazo[4,5-c]pyrazol-5-yl]-3,5-dimethylpyrazol-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN6O/c1-11-16(12(2)24(23-11)6-7-26)17-21-15-9-20-25(18(15)22-17)10-13-4-3-5-14(19)8-13/h3-5,8-9,26H,6-7,10H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIQQIXFIZVJJAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCO)C)C2=NC3=C(N2)C=NN3CC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Cyclohexyl-[4-(6-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone](/img/structure/B5999858.png)
![3-[(2-METHOXYPHENYL)AMINO]-6-METHYL-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE](/img/structure/B5999866.png)
![(5E)-5-[[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B5999871.png)
![2-[4-(2,2-dimethylpropyl)-1-(2-fluoro-4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B5999875.png)
![N-[[2-benzylsulfonyl-3-(2-methylpropyl)imidazol-4-yl]methyl]-N-[(1-methylpyrazol-4-yl)methyl]ethanamine](/img/structure/B5999891.png)
![(4-Benzylpiperazin-1-yl)[1-(2-methoxybenzyl)piperidin-4-yl]methanone](/img/structure/B5999894.png)
![2-(1-{3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]propanoyl}-2-pyrrolidinyl)-1,3-benzothiazole](/img/structure/B5999901.png)
![6-methyl-2-{[3-(4-nitrophenoxy)propyl]thio}-4-pyrimidinol](/img/structure/B5999919.png)
![1-isobutyryl-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B5999920.png)
![7-methyl-2-{5-[(methylthio)methyl]-2-furoyl}-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5999924.png)
![[3-[2-(3-Fluorophenyl)ethyl]piperidin-1-yl]-(4-methylthiadiazol-5-yl)methanone](/img/structure/B5999925.png)

![N-[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-fluorobenzamide](/img/structure/B5999936.png)

